molecular formula C27H26BrF2NO5 B3028038 (S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate CAS No. 1499193-61-1

(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate

Cat. No. B3028038
CAS RN: 1499193-61-1
M. Wt: 562.4
InChI Key: OBNDCWOXZVJYLY-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate is a useful research compound. Its molecular formula is C27H26BrF2NO5 and its molecular weight is 562.4. The purity is usually 95%.
BenchChem offers high-quality (S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

This compound and related intermediates, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been explored for their efficient and scalable synthesis routes. These routes are significant for enabling selective derivation on azetidine and cyclobutane rings, providing access to novel compounds that complement piperidine ring systems. This area of research is crucial for the development of new chemical entities with potential applications in various fields, including medicinal chemistry (Meyers et al., 2009).

Fluorescence Sensing Applications

Some derivatives of this compound, such as 4-(4-(7-bromo-9, 9-dimethyl-fluoren-2-yl) phenyl) pyridine, have been utilized as fluorescent sensors. These sensors are effective in detecting nitro compounds, metal cations, and specific amino acids like L-arginine, showcasing their potential in analytical chemistry and environmental monitoring. The sensitivity and selectivity of these sensors are remarkable, emphasizing the compound's utility in sensitive detection applications (Han et al., 2020).

Applications in Drug Discovery

The compound's framework has been incorporated into various drug discovery projects. For instance, novel quinolines with the 5-azaspiro[2.4]heptane moiety have demonstrated potent antibacterial activity against respiratory pathogens. These findings highlight the compound's significance in medicinal chemistry, particularly in the development of new antibiotics for respiratory infections (Odagiri et al., 2013). Similarly, chiral derivatives have been synthesized, showcasing their potential against various bacterial strains and emphasizing their role in stereochemical structure-activity relationship studies (Kimura et al., 1994).

Novel Synthesis Techniques

Recent research has also focused on novel synthesis techniques for derivatives of this compound. These include the synthesis of angular azaspiro[3.3]heptanes and related structures, highlighting the compound's versatility and potential for generating a variety of structurally diverse molecules. Such advancements are crucial for exploring new chemical spaces and discovering novel compounds with potential applications in various industries (Guerot et al., 2011).

properties

IUPAC Name

6-O-[2-(7-bromo-9,9-difluorofluoren-2-yl)-2-oxoethyl] 5-O-tert-butyl (6S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BrF2NO5/c1-25(2,3)36-24(34)31-14-26(8-9-26)12-21(31)23(33)35-13-22(32)15-4-6-17-18-7-5-16(28)11-20(18)27(29,30)19(17)10-15/h4-7,10-11,21H,8-9,12-14H2,1-3H3/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNDCWOXZVJYLY-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)OCC(=O)C3=CC4=C(C=C3)C5=C(C4(F)F)C=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C(=O)OCC(=O)C3=CC4=C(C=C3)C5=C(C4(F)F)C=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrF2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301101634
Record name 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 6-[2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl] 5-(1,1-dimethylethyl) ester, (6S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301101634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate

CAS RN

1499193-61-1
Record name 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 6-[2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl] 5-(1,1-dimethylethyl) ester, (6S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1499193-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 6-[2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl] 5-(1,1-dimethylethyl) ester, (6S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301101634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate
Reactant of Route 3
Reactant of Route 3
(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate
Reactant of Route 4
Reactant of Route 4
(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate
Reactant of Route 5
(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate
Reactant of Route 6
Reactant of Route 6
(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.